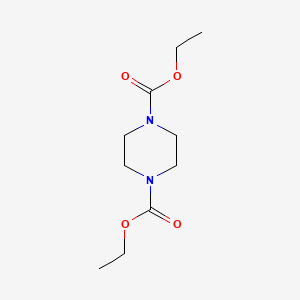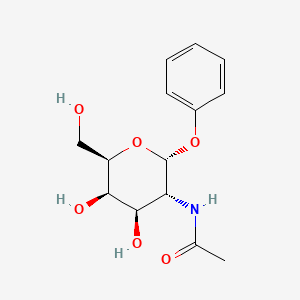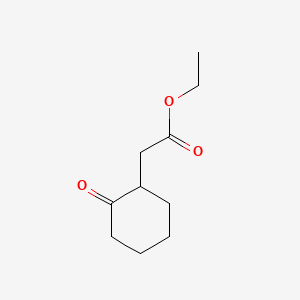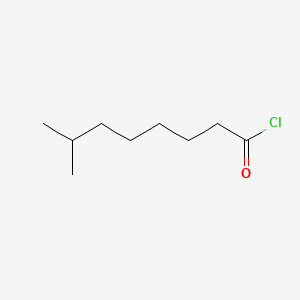
4-Phenoxypiperidine
Übersicht
Beschreibung
4-Phenoxypiperidine is a chemical compound with the molecular formula C11H15NO . It features a benzene ring bound to a piperidine ring . It is the base structure for a variety of opioids, such as pethidine (meperidine), ketobemidone, alvimopan, loperamide, and diphenoxylate .
Synthesis Analysis
Two new series of 4-(1-alkyl-piperidin-4-yloxy)-benzonitriles and 4-(1-isopropyl-piperidin-4-yloxy)-benzylamines have been prepared . In vitro activity was determined at the recombinant human H(3) receptor and several members of these new series were found to be potent H(3) antagonists .Molecular Structure Analysis
The molecular structure of 4-Phenoxypiperidine consists of a benzene ring bound to a piperidine ring . A conformational study of various 4-phenylpiperidine analgesics has been performed with Allinger’s Molecular Mechanics II (MM2) program . Phenyl equatorial conformations were found to be preferred for the prodines, ketobemidone, and meperidine .Chemical Reactions Analysis
One selected member of the new series, 4-[4-(1-isopropyl-piperidin-4-yloxy)-benzyl]-morpholine (13g), was found to be a potent, highly selective H(3) receptor antagonist with in vivo efficacy in a rat EEG model of wakefulness at doses as low as 1 mg/kg sc .Physical And Chemical Properties Analysis
The molecular weight of 4-Phenoxypiperidine is 177.24 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 2 .Wissenschaftliche Forschungsanwendungen
H3 Antagonists and Wakefulness
(Dvorak et al., 2005) explored 4-Phenoxypiperidine derivatives as potent H3 antagonists. These compounds showed in vivo efficacy in a rat EEG model of wakefulness, indicating their potential in modulating brain activity.
Aza-Prins-Cyclization in Synthesis
(Yadav et al., 2009) discussed the use of aza-Prins-cyclization for synthesizing 4-hydroxypiperidines. This method provides a novel approach for creating 4-Phenoxypiperidine derivatives under mild conditions.
pH-Triggered Conformational Switch
(Samoshin et al., 2013) identified derivatives of trans-3-hydroxy-4-aminopiperidine, including 4-Phenoxypiperidine, as potential pH-sensitive conformational switches. This property could have applications in developing pH-responsive materials.
Drug Metabolism Insights
(Sun & Scott, 2011) provided insights into the metabolism of 4-Aminopiperidine drugs by cytochrome P450s. This research is crucial for understanding the drug design process, especially for 4-Phenoxypiperidine-based therapeutics.
Synthesis for Analgesic Activity
(Saeed et al., 1997) synthesized 4-hydroxypiperidine derivatives, including 4-Phenoxypiperidine, and screened them for analgesic activity. This study contributes to the potential use of these compounds in pain management.
Polymer Stabilizers
(Kósa et al., 2003) researched combined stabilizers based on 4-Phenoxypiperidine derivatives for polymers. These stabilizers showed promising results in enhancing polymer durability.
Voltage-Gated K+ Channels
(Kirsch & Drewe, 1993) studied the effect of 4-Phenoxypiperidinederivatives on voltage-gated K+ channels. Their findings provided insights into how these compounds could modulate neuronal activity, which is crucial for understanding their potential therapeutic applications.
LSD1 Inhibitors in Cancer Therapy
(Xi et al., 2018) explored 4-Phenoxypiperidine derivatives as selective and reversible inhibitors of LSD1, a key enzyme in epigenetic regulation. This research underscores the potential of these compounds in cancer therapy.
Environmental Contaminant Analysis
(Milosevic et al., 2013) conducted studies on phenoxy acids, including 4-Phenoxypiperidine, in environmental settings. This research provides important information on the environmental impact and fate of these compounds.
Organic Contaminant Abatement
(Zhang et al., 2022) investigated the acceleration of trace organic contaminants' abatement by Mn(VII)/TEMPOs, highlighting the potential use of 4-Phenoxypiperidine derivatives in environmental remediation.
c-Met Inhibitors for Cancer
(Daoui et al., 2022) used a computer-aided drug design approach to explore 4-Phenoxypiperidine derivatives as inhibitors of c-Met receptor tyrosine kinase, a critical target in cancer therapy.
Metabolite Identification in Drug Assessment
(Caggiano & Blight, 2013) studied the metabolites of 4-Phenoxypiperidine in the context of dalfampridine, a drug used in multiple sclerosis treatment. This research is vital for understanding the pharmacokinetics of drugs based on 4-Phenoxypiperidine.
Wirkmechanismus
Target of Action
4-Phenoxypiperidine is a chemical compound that features a benzene ring bound to a piperidine ring . It is the base structure for a variety of opioids, such as pethidine (meperidine), ketobemidone, alvimopan, loperamide, and diphenoxylate . It is also a potent, conformationally restricted, non-imidazole histamine H3 antagonist .
Mode of Action
For instance, it is a synthetic analogue of meperidine and is sold as a "synthetic heroin" .
Biochemical Pathways
4-Phenoxypiperidine is involved in the Wnt/β-catenin signaling pathway . It selectively suppresses the transactivation of this pathway, regulates the transcription and expression of Wnt target genes, and inhibits the growth of Wnt/β-catenin-dependent cancer cells .
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is bbb permeant . Its skin permeation is low, with a log Kp of -5.95 cm/s .
Result of Action
The molecular and cellular effects of 4-Phenoxypiperidine’s action are largely dependent on its interaction with its targets and the biochemical pathways it affects. For instance, its involvement in the Wnt/β-catenin signaling pathway can lead to the suppression of transactivation, regulation of gene transcription and expression, and inhibition of cancer cell growth .
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
Eigenschaften
IUPAC Name |
4-phenoxypiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-2-4-10(5-3-1)13-11-6-8-12-9-7-11/h1-5,11-12H,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBYPITRKIJKGMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Phenoxypiperidine | |
CAS RN |
3202-33-3 | |
| Record name | 4-Phenoxypiperidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003202333 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Phenoxypiperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-PHENOXYPIPERIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AOF4M4L61Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How do 4-Phenoxypiperidine derivatives interact with the histamine H3 receptor?
A: 4-Phenoxypiperidine derivatives act as potent histamine H3 receptor antagonists or inverse agonists. [, ] The 4-phenoxypiperidine core mimics the 3-amino-1-propanol moiety found in many non-imidazole H3 antagonists, acting as a conformationally restricted analog. [] This structural feature allows the compounds to bind with high affinity to the H3 receptor, blocking the binding of histamine and inhibiting its downstream effects.
Q2: What is the significance of the structure-activity relationship (SAR) studies conducted on 4-Phenoxypiperidine derivatives?
A: SAR studies have been crucial in understanding how modifications to the 4-Phenoxypiperidine scaffold influence its biological activity, particularly regarding histamine H3 receptor antagonism. [, ] For instance, researchers have explored the impact of varying substituents on the phenyl ring and the piperidine nitrogen on binding affinity, selectivity, and in vivo efficacy. [] These studies help to optimize the structure for desired pharmacological properties.
Q3: Can you provide an example of a specific 4-Phenoxypiperidine derivative and its demonstrated biological activity?
A: The compound 4-[4-(1-isopropyl-piperidin-4-yloxy)-benzyl]-morpholine (compound 13g in the cited study []) is a potent and selective histamine H3 receptor antagonist. It demonstrated in vivo efficacy in a rat EEG model of wakefulness at doses as low as 1 mg/kg (subcutaneous administration). [] This highlights the potential of this class of compounds for therapeutic applications related to wakefulness promotion.
Q4: Beyond histamine H3 receptor antagonism, what other biological activities have been explored for 4-Phenoxypiperidine derivatives?
A: Research has shown that certain 4-Phenoxypiperidine derivatives can act as small-molecule inhibitors of the β-catenin/B-cell lymphoma 9 (BCL9) protein-protein interaction (PPI). [] This interaction plays a role in the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer.
Q5: Can you elaborate on the mechanism of action of 4-Phenoxypiperidine derivatives as β-catenin/BCL9 inhibitors?
A: Studies have identified a specific 4-Phenoxypiperidine derivative, ZL3138, that disrupts the β-catenin/BCL9 PPI with a Ki of 0.96 μM. [] This compound directly binds to β-catenin, preventing its interaction with BCL9. [] This disruption inhibits the Wnt/β-catenin signaling pathway, leading to downstream effects such as suppression of Wnt target gene transcription and inhibition of cancer cell growth. []
Q6: What analytical techniques are commonly employed to characterize and quantify 4-Phenoxypiperidine derivatives?
A: Various analytical techniques are crucial in the study of 4-Phenoxypiperidine derivatives. These include nuclear magnetic resonance (NMR) spectroscopy for structural elucidation, mass spectrometry (MS) for determining molecular weight and identifying fragments, and high-performance liquid chromatography (HPLC) for separation and quantification. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


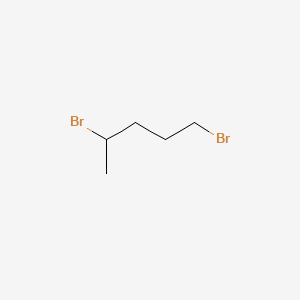

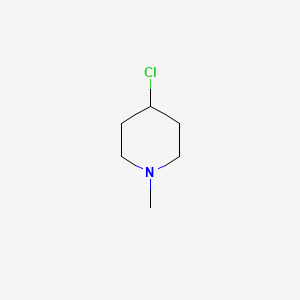
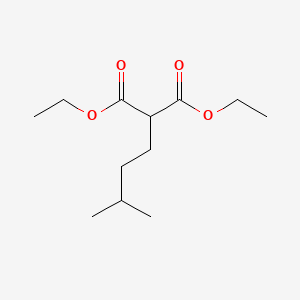
![3,4-Dihydro-2H-pyrido[1,2-a]pyrimidin-2-one](/img/structure/B1359795.png)
